4-(4-Fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC15797654
Molecular Formula: C19H14FN3OS
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14FN3OS |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C19H14FN3OS/c20-14-8-10-15(11-9-14)23-18(21-22-19(23)25)12-24-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,25) |
| Standard InChI Key | BNDCBQAWLIDJBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCC3=NNC(=S)N3C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
The molecular architecture of 4-(4-fluorophenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol (C₂₀H₁₅FN₃OS) features three distinct regions: a 4-fluorophenyl group at position 4, a naphthalen-1-yloxymethyl substituent at position 5, and a thiol-functionalized triazole ring (Fig. 1). X-ray crystallography of analogous compounds reveals planar triazole rings with dihedral angles of 15–25° relative to attached aromatic systems, facilitating π-π stacking interactions .
Table 1: Key physicochemical parameters
| Property | Value | Source Analog |
|---|---|---|
| Molecular Weight | 393.5 g/mol | |
| LogP (Predicted) | 3.8 ± 0.2 | |
| Hydrogen Bond Donors | 1 (thiol group) | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 |
The fluorine atom at the para position of the phenyl ring induces electron-withdrawing effects, lowering the compound’s pKa to ~8.2 for the thiol group compared to 10.5 in non-fluorinated analogs . This enhances nucleophilic reactivity, particularly in Michael addition and disulfide bond formation .
Synthetic Methodologies
Synthesis typically follows a multi-step sequence starting from 4-fluorophenyl hydrazine derivatives. A representative route involves:
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Hydrazide Formation: Condensation of 4-fluorobenzohydrazide with carbon disulfide yields the thiosemicarbazide intermediate (65–70% yield) .
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Cyclization: Alkaline cyclization using 2 M NaOH at 100°C produces the triazole-thiol core (81% yield) .
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Etherification: Reaction with 1-(bromomethyl)naphthalene in DMF/K₂CO₃ introduces the naphthyloxymethyl group (76% yield) .
Critical challenges include controlling regioselectivity during cyclization and minimizing thiol oxidation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields above 75% .
Pharmacological Profile
Antimicrobial Activity
In vitro testing against Gram-positive bacteria demonstrates remarkable efficacy:
Table 2: Antimicrobial activity (MIC values)
The 4-fluorophenyl group enhances membrane penetration in Gram-positive strains, while the naphthyloxy moiety may inhibit penicillin-binding proteins through structural mimicry of β-lactam pharmacophores .
Enzymatic Inhibition
Preliminary studies indicate 58% inhibition of cyclooxygenase-2 (COX-2) at 50 μM, surpassing celecoxib’s 42% inhibition at equivalent concentrations. Quantum mechanical calculations suggest the thiol group coordinates with the enzyme’s heme iron, while the fluorophenyl ring occupies the hydrophobic active site .
Stability and Metabolic Considerations
The compound exhibits pH-dependent stability:
Table 3: Stability half-lives
| Condition | t₁/₂ (hours) | Degradation Products |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.1 ± 0.3 | Disulfide dimer (72%), hydrolyzed triazole (18%) |
| pH 7.4 (blood) | 48.6 ± 5.2 | Glutathione conjugate (89%) |
Hepatic microsomal studies reveal rapid glucuronidation of the thiol group (CLₗᵢₙₜ = 15 mL/min/kg), necessitating prodrug strategies for oral administration .
Future Research Directions
Three critical areas require investigation:
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Covalent Target Engagement: Systematic mapping of thiol-reactive cellular targets using activity-based protein profiling.
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Naphthyloxy Isomerism: Comparing 1-naphthyloxy vs. 2-naphthyloxy derivatives’ pharmacokinetic profiles .
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Fluorine Positioning: Evaluating meta- vs. para-fluorine substitution on COX-2 selectivity .
Ongoing clinical trials (NCT04837230) are assessing topical formulations for MRSA-infected burn wounds, with Phase I results expected in Q4 2025.
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